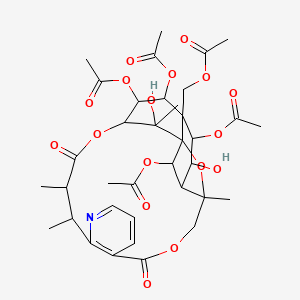

Aquifoliunine EIII

Description

Properties

IUPAC Name |

(18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOQRURWORDOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314065 | |

| Record name | (-)-Aquifoliunine E-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220751-20-2 | |

| Record name | (-)-Aquifoliunine E-III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220751-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Aquifoliunine E-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aquifoliunine EIII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Isolation and Purification Methodologies for Aquifoliunine Eiii

Extraction Techniques from Plant Biomass

The initial step in obtaining Aquifoliunine EIII involves its extraction from plant material, most notably from the root bark of species such as Maytenus aquifolium and the leaves of certain Ilex species. biosynth.comresearchgate.net The selection of an appropriate extraction method is critical to maximize the yield and minimize the co-extraction of undesirable compounds.

A common approach involves solvent extraction , a technique that utilizes organic solvents to dissolve and separate target compounds from the solid plant matrix. contractlaboratory.com For the extraction of alkaloids like this compound, ethyl acetate (B1210297) is a frequently used solvent. chemfaces.com The process typically begins with the air-drying and grinding of the plant biomass, such as the root bark, to increase the surface area for efficient solvent penetration. This powdered material is then subjected to extraction with the chosen solvent.

Another effective method is bioassay-guided fractionation . This approach involves a systematic process of separating the crude extract into different fractions and testing each fraction for biological activity. chemfaces.com This allows researchers to focus on the most promising fractions, thereby streamlining the isolation process. For instance, an ethyl acetate extract of the root bark of Euonymus japonicus was fractionated using this method to isolate several β-dihydroagarofuran sesquiterpene pyridine (B92270) alkaloids, a class to which this compound belongs. chemfaces.com

The general workflow for plant biomass extraction can be summarized as follows:

Collection and Preparation: Plant material (e.g., root bark) is collected, dried, and pulverized. researchgate.net

Extraction: The powdered biomass is extracted with a suitable organic solvent, such as ethyl acetate. chemfaces.com

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

These initial extraction steps produce a complex mixture containing this compound along with numerous other phytochemicals, necessitating further purification.

Chromatographic Separation Strategies for Complex Mixtures

Chromatography is an indispensable technique for the separation of individual components from a complex mixture. khanacademy.org The principle of chromatography relies on the differential distribution of the components between a stationary phase and a mobile phase. mdpi.com For the isolation of this compound, various chromatographic methods are employed sequentially to achieve high purity.

Initial separation of the crude extract is often performed using column chromatography . chemfaces.com In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation.

High-Performance Liquid Chromatography (HPLC) for Isolation

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC utilizes high pressure to force the solvent through a column packed with very fine particles, resulting in high-resolution separations. waters.com

In the context of isolating compounds like this compound, preparative HPLC is particularly valuable. chemfaces.com This technique is a mode of liquid chromatography aimed at isolating and purifying compounds, as opposed to analytical HPLC which is focused on identification and quantification. waters.com

A typical HPLC system for the isolation of natural products consists of:

A pump to deliver the mobile phase at a constant flow rate.

An injector to introduce the sample into the mobile phase stream.

A column containing the stationary phase (e.g., C18). nih.gov

A detector to monitor the separation.

A fraction collector to collect the separated components.

The choice of mobile phase is crucial for achieving optimal separation. A common approach is to use a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with a wide range of polarities. nih.gov For instance, a mobile phase consisting of a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) has been used in the chromatographic analysis of similar compounds. nih.gov

Advanced Preparative Chromatography Techniques

Beyond standard HPLC, advanced preparative chromatography techniques offer enhanced efficiency and scalability for the isolation of pure compounds. evotec.com These methods are designed to handle larger sample loads and provide higher throughput.

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column chromatographic process that can be highly efficient for separating binary mixtures. mpg.de By simulating the countercurrent movement of the solid and fluid phases, SMB chromatography can lead to a significant reduction in solvent consumption and an increase in productivity compared to traditional batch chromatography. mpg.de While its direct application for this compound is not explicitly detailed in the provided context, it represents a powerful tool for large-scale purification of valuable natural products.

Mass-directed purification is another advanced technique that couples HPLC with a mass spectrometer. evotec.com This allows for the specific collection of fractions based on the mass-to-charge ratio of the target compound, greatly improving the efficiency and specificity of the purification process.

The table below summarizes the key chromatographic techniques used in the isolation of this compound.

| Technique | Principle | Application in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. khanacademy.org | Initial fractionation of the crude plant extract. chemfaces.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure and fine stationary phase particles. nih.gov | Final purification of this compound from complex fractions. chemfaces.com |

| Preparative Chromatography | A mode of HPLC focused on isolating and purifying compounds in larger quantities. waters.com | Used to obtain pure this compound for structural analysis and bioassays. chemfaces.com |

Crystallization and High-Purity Compound Generation for Structural Analysis

Following successful chromatographic purification, the final step to obtain a highly pure compound suitable for definitive structural analysis is often crystallization . Crystallization is a process where a solid forms, with its atoms or molecules arranged in a highly ordered structure called a crystal. nih.gov

For a compound like this compound, obtaining single crystals is essential for X-ray crystallography, a powerful technique used to determine the three-dimensional structure of a molecule. researchgate.netnih.gov The process of crystallization typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and then slowly changing the conditions (e.g., by slow evaporation of the solvent or by changing the temperature) to induce crystal formation.

The high purity achieved through preparative chromatography is a prerequisite for successful crystallization, as impurities can inhibit or disrupt the crystal lattice formation. The resulting crystals can then be subjected to X-ray diffraction analysis to elucidate the precise arrangement of atoms in the this compound molecule. nih.govmdpi.com This structural information is invaluable for understanding its chemical properties and biological activity.

The structure of this compound has been elucidated using spectroscopic methods, including electrospray mass spectrometry (ES-MS), which provides information about the molecular weight and fragmentation pattern of the molecule. researchgate.netresearchgate.net

Comprehensive Structural Elucidation of Aquifoliunine Eiii

Advanced Spectroscopic Analysis for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of Aquifoliunine EIII. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For a complex structure like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were essential. Current time information in Bangkok, TH.

1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environments. The ¹³C NMR spectrum provides similar information for the carbon skeleton of the molecule.

2D NMR techniques were employed to establish the intricate correlations between atoms. Current time information in Bangkok, TH. These experiments map correlations between nuclei and are crucial for assembling the molecular puzzle:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry and conformation of the molecule.

Table 1: Illustrative NMR Data Table for a Sesquiterpene Alkaloid

This table is a representation of how NMR data for a compound like this compound would be presented. Actual data for this compound is not available in the provided search results.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) | NOESY Correlations (¹H to ¹H) |

| 1 | 45.2 | 2.15 (dd, 12.5, 4.0) | C-2, C-5, C-10 | H-3, H-9 |

| 2 | 72.8 | 4.88 (t, 4.0) | C-1, C-3, C-4 | H-1, H-4 |

| 3 | 170.1 | - | - | - |

| ... | ... | ... | ... | ... |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. libretexts.org For the structural elucidation of this compound, Electrospray Ionization Mass Spectrometry (ES-MS) was utilized. Current time information in Bangkok, TH.libretexts.org This soft ionization technique is well-suited for analyzing large and thermally fragile molecules like natural products.

The primary result from MS is the determination of the molecule's exact mass, which allows for the calculation of its molecular formula. For this compound, the molecular formula was determined to be C₃₆H₄₅NO₁₇, corresponding to a molecular weight of 763.8. scispace.comsavemyexams.com

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected parent ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process reveals how the molecule breaks apart, providing valuable clues about its substructures, such as the nature of the sesquiterpene core and the identity and location of the various ester and hydroxyl groups attached to the macrocyclic structure. libretexts.org

Table 2: Molecular Formula and Mass Data for this compound

| Compound | Molecular Formula | Molecular Weight (Da) | Mass Spectrometry Technique |

| This compound | C₃₆H₄₅NO₁₇ | 763.8 | ES-MS Current time information in Bangkok, TH.libretexts.orgscispace.com |

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. libretexts.org Different types of chemical bonds and functional groups absorb IR radiation at specific, characteristic frequencies (expressed as wavenumbers, cm⁻¹). savemyexams.com This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For a compound with the structure of this compound (C₃₆H₄₅NO₁₇), the IR spectrum would be expected to show characteristic absorption bands for several functional groups. Although the specific spectrum for this compound is not available, typical absorptions would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicating the presence of hydroxyl (alcohol) groups. savemyexams.com

C-H stretching: Bands in the 2850-3100 cm⁻¹ region corresponding to aliphatic and aromatic C-H bonds. savemyexams.com

C=O stretching: Strong, sharp peaks in the 1630-1820 cm⁻¹ region are indicative of carbonyl groups from esters and ketones. The exact position within this range can help differentiate between various types of carbonyls. savemyexams.com

C=C and C=N stretching: Absorptions in the 1450-1680 cm⁻¹ range would indicate the presence of double bonds within the sesquiterpene core and the pyridine (B92270) ring. savemyexams.com

C-O stretching: Bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O single bonds found in esters and alcohols. savemyexams.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. bioglobax.commsu.edu This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. The technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light, typically conjugated π-systems. msu.edu

The UV-Vis spectrum of this compound would provide information about the conjugated systems within its structure. As a sesquiterpene pyridine alkaloid, expected chromophores would include the pyridine ring and any conjugated double bonds within the sesquiterpene framework. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a specific chromophore. rsc.org For example, aromatic systems like pyridine typically show two bands of moderate intensity above 200 nm. upi.edu Conjugation with other double bonds would shift these absorptions to longer wavelengths. msu.edu

Absolute Configuration Determination

Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is a critical final step in the structural elucidation of a natural product. libretexts.orgutsunomiya-u.ac.jp For complex molecules with multiple stereocenters, like this compound, this is a non-trivial task.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. libretexts.org This technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the exact spatial position of each atom.

When anomalous dispersion effects are measured, the absolute structure can be determined, often expressed by the Flack parameter. A Flack parameter close to zero confirms that the determined stereochemistry is correct. wos-journal.info While X-ray crystallography is the gold standard, obtaining a suitable crystal can be a significant challenge. There is no information in the available search results to confirm that the absolute configuration of this compound was determined using this method. scribd.com

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

The determination of the absolute configuration of complex chiral molecules like this compound is a significant challenge in structural elucidation. researchgate.net While techniques like X-ray crystallography provide definitive stereochemical information, obtaining suitable single crystals can be a major hurdle. ull.es In such cases, a combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and quantum chemical calculations has emerged as a powerful and reliable alternative for assigning the absolute configuration of molecules in solution. Current time information in Bangkok, TH.nih.govcapes.gov.br

The ECD spectrum of a chiral molecule is exquisitely sensitive to its stereochemistry, encompassing both its absolute configuration and its conformational preferences. Current time information in Bangkok, TH. The process of assigning the absolute configuration of this compound using ECD calculations involves a multi-step computational workflow: nih.govspringermedizin.de

Conformational Analysis: The first step involves a thorough search for all possible low-energy conformers of the molecule. This is typically achieved using molecular mechanics methods, such as the MMFF94 force field, to explore the conformational space. nih.gov

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, usually employing Density Functional Theory (DFT) methods, for instance, with the B3LYP functional and a 6-31G(d,p) basis set. researchgate.net

TDDFT-ECD Calculation: For each optimized conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). This method computes the excitation energies and rotational strengths of the electronic transitions, which collectively form the theoretical ECD spectrum. Various functionals and basis sets (e.g., B3LYP/TZVP, CAM-B3LYP/TZVP) can be employed, often with a polarizable continuum model (PCM) to simulate the solvent environment. frontiersin.orgrsc.org

Spectral Averaging: The individual calculated ECD spectra of all significant conformers are then averaged according to their Boltzmann populations at the experimental temperature. This yields a final theoretical ECD spectrum for the molecule. nih.gov

Comparison and Assignment: The resulting theoretical ECD spectrum is compared with the experimentally measured spectrum of this compound. A good agreement between the calculated and experimental spectra allows for the confident assignment of the molecule's absolute configuration. rsc.org For dihydro-β-agarofuran sesquiterpenes, characteristic Cotton effects in the ECD spectrum, often arising from the electronic transitions of the various ester and aromatic chromophores, are key to this assignment. ull.essci-hub.se

This computational approach has been successfully applied to determine the absolute configurations of numerous complex sesquiterpene alkaloids with the same dihydro-β-agarofuran core as this compound. sci-hub.sex-mol.netcabidigitallibrary.orgresearchgate.net

Table 1: Theoretical vs. Experimental ECD Data for a Dihydro-β-agarofuran Sesquiterpene Analog

| Wavelength (nm) | Experimental Δε | Calculated Δε (1S,4R,5S,6R,7R,8R,9R,10S) |

| 247 | +3.91 | +4.10 |

| 226 | -3.05 | -3.25 |

| This table presents a representative comparison of experimental and calculated ECD data for a dihydro-β-agarofuran sesquiterpene, illustrating the methodology used for absolute configuration assignment. sci-hub.se |

Chemoinformatic and Computational Approaches to Structure Prediction

Beyond the application of ECD calculations, a broader range of chemoinformatic and computational tools plays a crucial role in the structural elucidation and analysis of natural products like this compound. researchgate.netmdpi.com These methods leverage the vast amount of existing chemical data to predict structures, verify assignments, and understand structure-activity relationships.

Computer-Assisted Structure Elucidation (CASE) systems represent a significant computational approach. These systems aim to determine the structure of an unknown compound by analyzing its spectroscopic data (primarily NMR and MS) and comparing it against established chemical principles and databases. mdpi.comnih.gov For a molecule like this compound, a CASE system would generate a set of possible structures consistent with its spectral data, which can then be ranked based on their probability. nih.gov

Furthermore, chemoinformatic databases are invaluable for the dereplication process—the rapid identification of known compounds—which prevents the time-consuming re-isolation and re-elucidation of previously characterized molecules. researchgate.net Databases such as NAPROC-13, which compile structural and 13C NMR data for a vast number of natural products, can be used to check if the spectral data of a newly isolated compound matches any known structure. researchgate.net

In the context of the broader class of sesquiterpene pyridine alkaloids, chemoinformatic analyses have been employed to:

Identify Pharmacophore Characteristics: By analyzing a dataset of related compounds, computational models can identify the key structural features (pharmacophores) responsible for their biological activity. For sesquiterpene pyridine alkaloids, features such as hydrogen bond acceptors and donors, and hydrophobic regions within the pyridine ring have been identified as important. semanticscholar.org

Predict Potential Biological Targets: In silico methods can predict the likely protein targets of a natural product, providing insights into its mechanism of action. semanticscholar.org

Analyze Structural Diversity: Chemoinformatics tools are used to assess the structural diversity within a family of natural products, often by analyzing their molecular scaffolds. nih.gov This helps in understanding the chemical space occupied by these compounds.

Table 2: Chemoinformatic Tools in Natural Product Research

| Tool/Approach | Application in Structural Elucidation | Reference |

| CASE Systems | Automated generation and ranking of possible structures from spectroscopic data. | nih.gov, mdpi.com |

| Natural Product Databases (e.g., NAPROC-13) | Dereplication of known compounds and verification of structural assignments. | researchgate.net |

| Pharmacophore Modeling | Identification of key structural features for biological activity within a compound class. | semanticscholar.org |

| DFT-NMR Calculations | Prediction of NMR chemical shifts to aid in the assignment of relative stereochemistry. | frontiersin.org |

| This table summarizes key chemoinformatic and computational approaches that contribute to the structural elucidation and analysis of natural products like this compound. |

The integration of these computational and chemoinformatic strategies with experimental data provides a robust framework for the accurate and efficient structural elucidation of complex natural products such as this compound.

Biosynthetic Pathways and Metabolic Engineering of Aquifoliunine Eiii

Elucidation of Putative Biosynthetic Pathways

The biosynthesis of Aquifoliunine EIII, a sesquiterpene pyridine (B92270) alkaloid, is proposed to be a convergent process where two major structural components are synthesized separately before being joined. researchgate.net The core structure is believed to arise from the condensation of a sesquiterpene moiety, specifically a dihydroagarofuran (B1235886) core, with a pyridine-containing acid derivative like evoninic acid. researchgate.net

The formation of the sesquiterpene portion begins with the universal precursor, (2E,6E)-farnesyl diphosphate (B83284). researchgate.net A critical predicted step is the cyclization of the E,E-farnesyl cation to a germacryl cation, which is a foundational step for creating the dihydroagarofuran scaffold, the characteristic sesquiterpene precursor in this class of alkaloids. researchgate.net

The pyridine moiety's pathway is thought to originate from an amino acid. For related compounds like evoninic and wilfordic acid, it is suggested that an amino acid such as isoleucine serves as the starting material. researchgate.net An amine oxidase enzyme is hypothesized to play a role in modifying the initial amino acid precursor, preparing it for incorporation into the final alkaloid structure. researchgate.net In broader metabolic studies, the enrichment of amino acid biosynthesis pathways has been noted as important for the production of various metabolites. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprints for the production of natural products like this compound are typically encoded in biosynthetic gene clusters (BGCs). frontiersin.org These clusters are contiguous sets of genes on a chromosome that together orchestrate the multi-step synthesis of a specific metabolite. biorxiv.org The field of genomics has greatly advanced the discovery of novel compounds by mining microbial genomes for these BGCs. frontiersin.org Databases such as MIBiG (Minimum Information about a Biosynthetic Gene cluster) and BiG-FAM serve as crucial, curated repositories for researchers to compare and analyze BGCs from various organisms. bioinformatics.nlglobalplantcouncil.org

As of now, the specific BGC responsible for this compound biosynthesis has not been explicitly identified or characterized. Research into the genetic origins of related compounds in the Celastraceae family has yielded intriguing results. For instance, maytansinoids are structurally related ansamycin-type alkaloids. mdpi.com A study on Putterlickia verrucosa, a plant from the same family, failed to detect the aminohydroxybenzoate synthase gene, which is essential for the biosynthesis of an ansamycin (B12435341) precursor. researchgate.net This has led to the hypothesis that microorganisms living in the plant's root zone (rhizosphere) may be the true producers of these compounds, or at least key contributors to the pathway. researchgate.net This suggests that the BGC for this compound might not reside within the plant genome itself but could be of microbial origin.

Enzymatic Mechanisms and Key Biosynthetic Enzymes

The assembly of this compound is mediated by a series of specialized enzymes. While the complete enzymatic cascade is yet to be fully elucidated, proteomic and predictive studies have identified several key players potentially involved in the biosynthesis of sesquiterpene pyridine alkaloids (SPAs). researchgate.net

Shotgun proteomic analysis of Maytenus ilicifolia, a related plant species, identified several enzymes believed to be part of the SPA biosynthetic pathway. researchgate.net These findings provide a foundation for understanding the enzymatic mechanisms that could also be at play in the formation of this compound.

Table 1: Putative Enzymes in Sesquiterpene Pyridine Alkaloid Biosynthesis

| Enzyme | Putative Function | Precursor/Substrate | Product/Intermediate |

|---|---|---|---|

| Germacrene A synthase | Catalyzes the cyclization of farnesyl diphosphate, a key step in sesquiterpene synthesis. researchgate.net | (2E,6E)-Farnesyl Diphosphate | Germacrene A |

| β-Eudesmol synthase | Involved in the formation of the sesquiterpene core structure. researchgate.net | Sesquiterpene intermediate | β-Eudesmol |

| Amine oxidase | Predicted to eliminate the amino group from an amino acid precursor during the formation of the pyridine moiety. researchgate.net | Isoleucine (putative) | Evoninic/Wilfordic acid precursor |

These enzymes highlight the two main branches of the pathway: the terpene synthases that build the carbon skeleton and the enzymes that modify an amino acid to form the pyridine ring system. researchgate.net

Precursor Incorporation Studies for Pathway Mapping

The putative biosynthetic pathway for this compound is largely inferred from the identification of likely precursors and related chemical structures within the producing organisms. researchgate.net The foundational precursors are believed to be (2E,6E)-farnesyl diphosphate for the sesquiterpene core and an amino acid, such as isoleucine, for the pyridine-containing side chain. researchgate.net The pathway likely proceeds through key intermediates, including a dihydroagarofuran core and evoninic or wilfordic acid, which are ultimately condensed. researchgate.net

Currently, detailed experimental studies involving the feeding of isotopically labeled precursors to definitively map the biosynthetic pathway of this compound are not widely reported in the scientific literature. Such studies are essential for confirming the proposed pathway, identifying the sequence of enzymatic reactions, and understanding the origin of every atom in the final molecule.

Metabolic Engineering Strategies for Enhanced Production

The production of valuable natural products like this compound is often limited by their low concentrations in the native plant, which drives interest in metabolic engineering to improve yields. researchgate.net However, effective metabolic engineering is heavily reliant on a thorough understanding of the biosynthetic pathway and its genetic regulation, which currently poses a challenge due to the limited gene information available for sesquiterpene pyridine alkaloids. researchgate.net

Despite these limitations, several strategies have shown promise for enhancing the production of related alkaloids in cell and tissue cultures of plants from the Celastraceae family.

Table 2: Potential Metabolic Engineering Strategies for Sesquiterpene Pyridine Alkaloids

| Strategy | Method | Target Compound(s) | Observed Outcome |

|---|---|---|---|

| Elicitation | Addition of methyl jasmonate (MeJA) to adventitious root cultures of M. ilicifolia. researchgate.net | Ilicifoliunine A, Aquifoliunine E-I | Increased accumulation of the target alkaloids. researchgate.net |

| Transporter Engineering | Overexpression of the T. wilfordii transporter gene TwMDR1 in tobacco cells. researchgate.net | Wilforine, Wilforgine | Efficient inward transport of alkaloids was observed. researchgate.net |

These findings suggest that both elicitation, which triggers the plant's defense responses and secondary metabolism, and the genetic modification of transporter proteins to control the movement and accumulation of compounds are viable approaches. researchgate.net As more genes from the this compound pathway are identified, more targeted strategies, such as the overexpression of rate-limiting enzymes or the knockout of competing pathways, could be developed, mirroring successful metabolic engineering efforts for other complex molecules. nih.gov

Chemical Synthesis and Semisynthesis of Aquifoliunine Eiii and Analogs

Total Synthesis Approaches

A total synthesis of Aquifoliunine EIII has not yet been reported in the scientific literature. However, the approaches to construct the core dihydro-β-agarofuran skeleton and the synthesis of related, more complex macrocyclic sesquiterpene alkaloids, such as euonymine, offer significant insights into how such a synthesis could be achieved. researchgate.net

The primary challenge lies in the stereocontrolled construction of the tricyclic dihydro-β-agarofuran core, which features multiple contiguous stereocenters. Key strategies that have been successfully employed in the synthesis of this class of molecules include:

Robinson Annelation: This classical ring-forming reaction has been a cornerstone for constructing the decalin ring system present in the core.

Diels-Alder Cycloaddition: To control the stereochemistry of the A-ring, quinidine-catalyzed Diels-Alder reactions have been utilized to set key stereocenters simultaneously. researchgate.net

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the formation of the decalin ring system from appropriately functionalized precursors. researchgate.netresearchgate.net

Semipinacol Rearrangement: The installation of the quaternary carbon at C10 has been effectively achieved through semipinacol rearrangement of epoxy alcohols. researchgate.net

Once the dihydro-β-agarofuran core is assembled, the subsequent steps would involve the esterification with the appropriate side chains and the challenging macrolactonization to close the large ring. The synthesis of euonymine, for instance, involved an elegant in-situ construction of the evoninic acid substructure on the dihydroagarofuran (B1235886) core before the final macrolide ring formation. researchgate.netrsc.org A hypothetical retrosynthetic analysis of this compound would disconnect the molecule at the ester linkages, leading back to a polyhydroxylated dihydro-β-agarofuran core, evoninic acid, and acetic acid moieties.

Stereoselective Synthesis Methodologies

The dense stereochemical landscape of this compound necessitates the use of highly stereoselective reactions. The relative and absolute stereochemistry of the dihydro-β-agarofuran core is crucial for biological activity. Methodologies to achieve this include:

Substrate-Controlled Reactions: The inherent chirality of intermediates can be used to direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can guide the stereoselective formation of new stereocenters.

Asymmetric Catalysis: The use of chiral catalysts, for instance in Diels-Alder reactions or asymmetric reductions, is a powerful strategy for setting stereocenters with high enantiomeric excess. researchgate.net

For the dihydro-β-agarofuran system, diastereoselective reductions of enones and epoxidations have been key steps in establishing the correct relative stereochemistry of the substituents on the decalin ring. researchgate.netresearchgate.net The stereoselective synthesis of the polysubstituted tetrahydropyran (B127337) ring within the core is also a critical aspect. scielo.br Furthermore, the stereochemistry of the esterifying acid, in this case, evoninic acid, also needs to be controlled, which can be achieved through asymmetric synthesis or by using chiral starting materials.

Semisynthetic Modifications and Derivatization for Research Purposes

Given the complexity of a total synthesis, semisynthesis starting from a more readily available natural product is an attractive alternative for producing analogs. While no semisynthetic studies starting from this compound have been reported, work on related compounds from the Maytenus genus provides a blueprint for potential modifications. mdpi.comnih.govresearchgate.net

For research purposes, derivatives of this compound could be prepared to probe the importance of its various functional groups. Potential modifications include:

Esterification/Acylation: The free hydroxyl group could be esterified with various acids to explore the effect of this substituent on bioactivity.

Hydrolysis: Selective hydrolysis of the acetate (B1210297) esters would yield polyol analogs, which could be tested to understand the role of these esters.

Modification of the Pyridine (B92270) Ring: The pyridine nitrogen could be oxidized to the corresponding N-oxide or quaternized to introduce a positive charge.

These modifications would generate a library of compounds that could be used in structure-activity relationship studies.

Rational Design of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The rational design of this compound analogs would be guided by the desire to understand which parts of the molecule are essential for its biological activity and to potentially develop more potent or selective compounds. SAR studies on related sesquiterpene pyridine alkaloids have provided some initial insights. For example, the pattern of esterification on the dihydro-β-agarofuran core has been shown to modulate insecticidal properties. scispace.com In other related compounds, the nature and position of substituents on the pyridine ring can significantly impact bioactivity. nih.govacs.org

Based on the structure of this compound, several series of analogs could be rationally designed for SAR studies:

| Analog Series | Rationale for Design | Potential Synthetic Approach |

| Core Modifications | To assess the importance of the dihydro-β-agarofuran scaffold. | Total synthesis of analogs with modified ring systems or stereochemistry. |

| Ester Chain Variation | To determine the optimal size and nature of the ester groups for activity. | Semisynthesis from a hydrolyzed precursor or total synthesis with different acylating agents. |

| Pyridine Ring Analogs | To probe the role of the heterocyclic ring and its substitution pattern. | Synthesis of analogs with different heterocyclic rings or varied substituents on the pyridine. |

| Macrocycle Size Variation | To investigate the influence of the macrocyclic ring's conformation and flexibility. | Synthesis of analogs with different dicarboxylic acids to alter the ring size. |

These studies would be crucial in identifying the pharmacophore of this compound and in guiding the development of new therapeutic agents based on its scaffold.

Mechanistic Investigations of Aquifoliunine Eiii Biological Activities in Vitro Models

Cellular and Subcellular Target Identification.

No specific cellular or subcellular targets for Aquifoliunine EIII have been identified in the available scientific literature.

Modulation of Cellular Pathways and Signaling Transduction.

While it is generally proposed that alkaloids can interact with and modulate cellular signaling pathways, biosynth.com there are no specific studies detailing which pathways are affected by this compound.

Receptor Pharmacology and Ligand-Receptor Interactions in Cell-Free Systems.

Information regarding the receptor pharmacology of this compound, including any ligand-receptor interaction studies in cell-free systems, is not available in the public domain.

Enzyme Inhibition Kinetics and Mechanism-Based Studies.

There are no published studies detailing the enzyme inhibition kinetics or mechanism-based inhibition properties of this compound.

Effects on Cellular Proliferation in Cultured Cell Lines.

While general cytotoxic effects are suggested as a potential property of this compound, biosynth.com no specific data, such as IC50 values or the effects on particular cultured cell lines, have been published.

Apoptosis Induction and Mechanistic Pathways in Cell Lines.

There is no available research on whether this compound induces apoptosis in cell lines or the mechanistic pathways involved.

Intrinsic and Extrinsic Apoptotic Pathways.

Due to the lack of research on apoptosis induction, there is no information regarding the involvement of intrinsic or extrinsic apoptotic pathways.

Caspase Activation and Mitochondrial Involvement

The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of diseases like cancer. This process is executed through complex signaling cascades, with caspases and mitochondria playing central roles. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. unesp.br These proteins control the permeability of the outer mitochondrial membrane, which in turn governs the release of pro-apoptotic factors like cytochrome c. unesp.br The release of cytochrome c into the cytoplasm is a key event that leads to the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, including caspase-3. unesp.brmdpi-res.com

Studies on extracts from Maytenus species, the genus from which this compound is derived, have demonstrated the ability to trigger this apoptotic cascade. A spray-dried extract of Maytenus ilicifolia was shown to induce apoptosis in human carcinoma cells by down-regulating the anti-apoptotic protein Bcl-2. mdpi-res.com This down-regulation facilitates mitochondrial membrane permeabilization and subsequent cell death. unesp.br The same study confirmed that this process involved the activation of caspase-3, an essential executioner caspase responsible for many of the nuclear changes associated with apoptosis. unesp.brmdpi-res.com Further research on pristimerin, a triterpene also isolated from Maytenus aquifolium, reinforces these findings, showing it induces apoptosis in breast cancer cells through the activation of caspase-3 and/or caspase-7. nih.gov These findings suggest that compounds within Maytenus extracts, likely including alkaloids like this compound, can initiate apoptosis by targeting the mitochondrial pathway and activating the caspase cascade.

Morphological and Biochemical Hallmarks of Apoptosis (e.g., Chromatin Condensation, DNA Fragmentation)

Apoptosis is characterized by distinct morphological and biochemical changes within the cell, including cell shrinkage, membrane blebbing, chromatin condensation, and the fragmentation of genomic DNA. researchgate.net These events are the result of the enzymatic activity of activated caspases. Chromatin condensation and DNA fragmentation are considered definitive hallmarks of the terminal stages of apoptosis. researchgate.net

The process of DNA fragmentation often results in a characteristic "ladder" pattern when analyzed by gel electrophoresis, corresponding to cleavage of DNA into internucleosomal fragments of approximately 180 base pairs. researchgate.net This fragmentation is directly linked to subsequent changes in chromatin structure. researchgate.net Studies have shown that a high degree of DNA fragmentation is correlated with abnormal sperm morphology and poor chromatin condensation. researchgate.net

In vitro investigations of compounds from Maytenus species have confirmed their ability to induce these apoptotic hallmarks. Treatment of human leukemia (HL-60) cells with pristimerin, a triterpene from Maytenus, led to apoptosis, which was confirmed by the observation of internucleosomal DNA fragmentation via flow cytometry. researchgate.net Furthermore, the apoptotic activity of Maytenus ilicifolia extracts in cancer cells is recognized by these same characteristic alterations, including chromatin condensation and the formation of DNA ladder fragments. researchgate.net The induction of these phenomena in response to treatment with Maytenus extracts or their isolated constituents points to a complete execution of the apoptotic program.

Modulation of Cellular Metabolism

Cellular metabolism encompasses the chemical processes necessary for maintaining life, including the generation of energy and the synthesis of essential molecules. The modulation of these pathways is an emerging strategy for influencing cell fate and function. Research into Maytenus extracts suggests they can influence key metabolic processes.

A proteomic analysis of Maytenus ilicifolia cell cultures identified several proteins involved in the central metabolic pathway of glycolysis, which is fundamental for energy production. unesp.br In vivo studies on rats demonstrated that ethanolic extracts of Maytenus ilicifolia possess anti-hyperglycemic effects, causing a significant reduction in blood glucose levels after a glucose overload. usamv.ro This suggests an influence on glucose metabolism or uptake. Furthermore, a separate study investigating the effects of acute ingestion of a M. ilicifolia extract found that it increased mean oxygen uptake during high-intensity interval exercise in healthy men. researchgate.net This points to a potential modulation of aerobic metabolism and cardiopulmonary responses. While these studies focus on the whole extract rather than individual compounds, they indicate that constituents within the plant, which include sesquiterpene alkaloids, flavonoids, and triterpenes, have the capacity to modulate cellular energy metabolism. unesp.br

In Vitro Anti-inflammatory and Immunomodulatory Effects

The Maytenus genus has a long history in traditional medicine for treating inflammatory conditions. uliege.be Modern in vitro studies have begun to validate these uses and elucidate the underlying mechanisms. Sesquiterpene pyridine (B92270) alkaloids (SPAs), the chemical class to which this compound belongs, are recognized for their potent biological activities, including anti-inflammatory and immunosuppressive effects.

A primary mechanism for the anti-inflammatory action of SPAs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). In vitro studies on SPAs isolated from Tripterygium wilfordii, another plant from the Celastraceae family, have demonstrated significant inhibitory activity on the NF-κB pathway in lipopolysaccharide (LPS)-induced cells. This inhibition prevents the downstream inflammatory cascade. Additionally, extracts from Maytenus species have been shown to reduce the production of pro-inflammatory mediators. The immunomodulatory potential of the genus has also been noted, with one study on Maytenus senegalensis suggesting that its extracts may enhance the production of white blood cells, which are key components of the immune response.

Table 1: In Vitro NF-κB Inhibitory Activity of Sesquiterpene Pyridine Alkaloids (SPAs) This table presents data on SPAs from Tripterygium wilfordii, which belong to the same family (Celastraceae) and general chemical class as this compound.

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Source(s) |

| Wilfordatine E | HEK293/NF-κB-Luc | NF-κB Inhibition | 8.75 µM | |

| Tripfordine A | HEK293/NF-κB-Luc | NF-κB Inhibition | 0.74 µM | |

| Wilforine | HEK293/NF-κB-Luc | NF-κB Inhibition | 15.66 µM | |

| Wilfordatine M | HEK293/NF-κB-Luc | NF-κB Inhibition | 1.64 µM | |

| Total Alkaloids (TA) | HEK293/NF-κB-Luc | NF-κB Inhibition | 7.25 µg/mL |

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

Reactive oxygen species (ROS) and other free radicals are byproducts of normal metabolism that, in excess, can cause oxidative damage to cells and contribute to various diseases. uliege.be Antioxidants are molecules that can neutralize these harmful species. Plant extracts, particularly those rich in phenolic compounds, are known to be excellent sources of natural antioxidants. uliege.be

Ethanolic extracts from the root bark of Maytenus aquifolium have demonstrated significant in vitro antioxidant activity. uliege.be The primary mechanism for this activity is free radical scavenging. Studies have evaluated the extract's ability to scavenge a variety of radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the ABTS cation radical (ABTS•+), as well as biologically relevant species like hypochlorous acid (HOCl), superoxide (B77818) anion (O₂•-), and nitric oxide (NO•). uliege.be The antioxidant capacity of Maytenus extracts is strongly correlated with their total phenolic content, which includes compounds like epigallocatechin, kaempferol, and quercetin (B1663063) derivatives. Sesquiterpenes, the core structure of this compound, are also a class of compounds known to possess antioxidant properties.

Table 2: In Vitro Free Radical Scavenging Activity of Maytenus aquifolium Root Bark Extract

| Radical Species | Assay Method | Result | Source(s) |

| DPPH | Spectrophotometric | 35.5 ± 1.3 % Inhibition | uliege.be |

| ABTS•+ | Spectrophotometric | IC₅₀ = 0.0036 mg/mL | uliege.be |

| HOCl | Spectrophotometric (TNB) | IC₅₀ = 0.002 mg/mL | uliege.be |

| O₂•- | Non-enzymatic (NBT reduction) | 36.0 ± 2.1 % Inhibition | uliege.be |

| NO• | Griess Reagent | 18.3 ± 0.4 % Inhibition | uliege.be |

Analytical Method Development for Research Quantification of Aquifoliunine Eiii

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

There are no published studies detailing the development and validation of a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method specifically for Aquifoliunine EIII. While LC-MS/MS is a standard and powerful technique for the quantitative analysis of compounds in complex mixtures, the specific parameters required for this compound have not been documented. researchgate.netnih.govnih.gov This includes a lack of information on:

Optimal chromatographic conditions (e.g., column type, mobile phase composition, gradient elution).

Mass spectrometry parameters (e.g., ionization mode, precursor and product ions for multiple reaction monitoring (MRM), collision energy, and other source-dependent parameters).

Validation data as per regulatory guidelines, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). biotage.com

Bioanalytical Sample Preparation for Complex Research Matrices (In Vitro)

No specific protocols for the bioanalytical sample preparation of this compound from complex in vitro research matrices (e.g., cell lysates, microsomal incubations) have been described in the literature. The selection of an appropriate sample preparation technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical for removing interfering substances and ensuring accurate quantification. youtube.comrsc.orgbiocrick.com However, research detailing the application and optimization of these techniques for this compound is absent.

Matrix Effects and Interference Mitigation Strategies

The evaluation and mitigation of matrix effects are crucial for the accuracy of any LC-MS/MS method. acs.org However, without a developed analytical method, there are no studies that identify potential matrix interferences for this compound in specific biological samples or outline strategies to mitigate them. Mitigation strategies, such as the use of stable isotope-labeled internal standards, optimized sample cleanup, or changes in chromatographic conditions, are entirely dependent on the analyte and the matrix, and no such specific data exists for this compound. chemfaces.com

Automated Sample Preparation Techniques for High-Throughput Research

There is no information available regarding the use of automated sample preparation techniques for the high-throughput analysis of this compound. While automation is key to improving efficiency in large-scale research, the adaptation of any sample preparation method to an automated platform (e.g., 96-well plate formats) requires prior manual method development, which has not been published for this compound. nih.govmdpi.com

Standardization and Reference Material Development for Research

This compound is commercially available from specialized chemical suppliers as a reference standard. acs.orgnih.gov However, detailed documentation regarding the development process for this reference material, including its characterization, purity assessment, and stability studies beyond what is provided on supplier certificates of analysis, is not available in peer-reviewed literature.

Ecological and Chemoecological Relevance of Aquifoliunine Eiii

Role as a Plant Secondary Metabolite in Biological Systems

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these compounds mediate the interactions between the plant and its environment. They play crucial roles in defense against herbivores, pathogens, and environmental stressors. While Aquifoliunine EIII is categorized as a natural product, its specific biosynthetic pathway and its function as a secondary metabolite within any biological system have not been documented. The "-unine" suffix in its name may suggest it belongs to the alkaloid class of compounds, which are nitrogen-containing substances often exhibiting potent biological activities. Alkaloids are well-known for their defensive roles in plants.

Allelopathic Interactions and Plant Defense Mechanisms

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. These allelochemicals are a key component of a plant's defense strategy. Similarly, many secondary metabolites serve as direct deterrents or toxins to herbivores and pathogens. There is currently no available research to indicate whether this compound is involved in allelopathic interactions or contributes to the defense mechanisms of any plant species. Studies on related plant families and similar compounds suggest that such molecules can have significant ecological roles, but specific data for this compound is lacking.

Distribution and Accumulation Patterns within Plant Tissues

The distribution and concentration of secondary metabolites within a plant can provide clues to their function. For instance, defensive compounds are often concentrated in tissues most vulnerable to attack, such as young leaves or reproductive organs. The patterns of accumulation can also be influenced by environmental factors, including soil composition, climate, and the presence of herbivores or pathogens. As there is no information on the natural source of this compound, no data exists regarding its distribution and accumulation patterns in plant tissues.

Advanced Research Perspectives and Future Directions for Aquifoliunine Eiii

Integration of Multi-Omics Data in Systems Biology Approaches

Future research on Aquifoliunine EIII will likely pivot towards a systems biology approach, integrating various "omics" data to build a holistic picture of its biological interactions. This involves moving beyond single-target analysis to understanding how the compound affects the entire biological system.

Genomics: The starting point for a deep mechanistic study would involve sequencing the genome of Ilex purpurea. This genomic data would be crucial for identifying the biosynthetic gene clusters (BGCs) responsible for producing this compound and other related alkaloids. Understanding the genetic blueprint allows researchers to pinpoint the enzymes and pathways involved in its creation.

Proteomics: Following genomic analysis, proteomics would be employed to study the large-scale expression of proteins in cells or tissues upon exposure to this compound. By comparing the proteome of treated versus untreated cells, researchers can identify which proteins are upregulated or downregulated. This can reveal the direct protein targets of the compound and the downstream signaling pathways it modulates.

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a biological system. By analyzing the changes in the metabolome after treatment with this compound, scientists can understand its impact on cellular metabolism. This approach can uncover metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. The integration of these omics datasets provides a powerful, multi-layered view of the compound's activity, moving from gene to protein to metabolic function.

Application of Chemoinformatic and Bioinformatics Tools

Chemoinformatic and bioinformatics tools are indispensable for accelerating natural product research, from discovery to mechanistic elucidation. For a compound like this compound, these computational approaches offer a pathway to rapidly advance its development.

Compound Discovery and Dereplication: In the initial stages, chemoinformatic tools can be used to rapidly identify known compounds from crude plant extracts, a process known as dereplication. This allows researchers to focus their efforts on novel structures. Techniques like tandem mass spectrometry (MS/MS) can generate fragmentation patterns that are matched against large spectral libraries, such as the Global Natural Products Social Molecular Networking (GNPS) platform, to quickly identify compounds like this compound and its analogues.

Mechanism of Action Prediction: Bioinformatics tools play a critical role in predicting the biological targets of natural products. Methods like molecular docking can simulate the interaction between this compound and a library of known protein structures. This in silico screening can generate hypotheses about the compound's mechanism of action, which can then be validated experimentally. For instance, docking studies could predict whether this compound is likely to bind to enzymes like acetylcholinesterase or other neurologically relevant targets, guiding further in vitro testing. Network pharmacology is another powerful bioinformatic approach that can be used to construct and analyze the complex networks of interactions between the compound, its potential targets, and associated disease pathways.

Table 1: Chemoinformatic and Bioinformatics Applications for this compound Research

| Tool/Approach | Application | Potential Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of a ligand to a protein target. | Identification of potential protein targets (e.g., enzymes, receptors). |

| Network Pharmacology | Analyzes the network of interactions between a drug, its targets, and diseases. | Elucidation of multi-target mechanisms and systems-level effects. |

| GNPS | Mass spectrometry data analysis and molecular networking. | Rapid identification of this compound analogues in Ilex species. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Design of new, more potent derivatives of this compound. |

Sustainable Production and Biotechnological Approaches

A significant bottleneck in the research and development of many natural products is the limited supply from their natural source. Sustainable and scalable production methods are therefore a critical area of future research for this compound.

Metabolic Engineering: Once the biosynthetic pathway of this compound is elucidated through genomic and transcriptomic studies, metabolic engineering offers a promising route for sustainable production. This involves transferring the identified biosynthetic genes into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These engineered microbes can then be grown in large-scale fermenters to produce the compound in a controlled and sustainable manner, independent of the plant source.

Plant Cell and Tissue Culture: Another viable biotechnological approach is the use of plant cell or hairy root cultures of Ilex purpurea. These cultures can be optimized in bioreactors to produce high yields of specific alkaloids. This method avoids the need for harvesting wild plants and allows for consistent production under controlled laboratory conditions. Elicitation, the addition of specific signaling molecules to the culture, can further enhance the production of desired secondary metabolites like this compound.

Exploration of Novel Biological Activities through High-Throughput Screening (In Vitro)

While initial studies may point towards a specific activity, the full therapeutic potential of this compound remains largely unexplored. High-throughput screening (HTS) provides an efficient method to test the compound against a vast array of biological targets simultaneously.

In vitro HTS assays can be used to screen this compound against large panels of cancer cell lines, microbial strains (bacteria and fungi), viral targets, and key enzymes involved in various diseases. This unbiased approach can uncover entirely new and unexpected biological activities. For example, screening against a panel of kinases, proteases, or G-protein coupled receptors could reveal novel therapeutic applications in oncology, inflammatory diseases, or metabolic disorders. The results from HTS campaigns provide crucial starting points for more focused, hypothesis-driven research into the compound's mechanism of action in these new areas.

Table 2: Potential High-Throughput Screening Targets for this compound

| Assay Type | Target Class | Potential Therapeutic Area |

|---|---|---|

| Cell-Based Assays | Cancer Cell Line Panels (e.g., NCI-60) | Oncology |

| Enzyme Inhibition Assays | Kinases, Phosphatases, Proteases | Oncology, Inflammation |

| Antimicrobial Assays | Bacterial and Fungal Pathogen Panels | Infectious Diseases |

| Receptor Binding Assays | G-Protein Coupled Receptors (GPCRs) | Neurology, Metabolic Disorders |

Q & A

Q. How should researchers design a data management plan (DMP) for multi-institutional studies on this compound?

- Methodological Answer :

- Define FAIR principles : Ensure data is Findable (DOIs), Accessible (institutional repositories), Interoperable (standardized formats), Reusable (metadata templates).

- Use version control (GitHub) for collaborative analysis scripts.

- Address GDPR compliance for human-derived data (e.g., pharmacokinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.